NPEC-caged-(1S,3R)-ACPD

描述

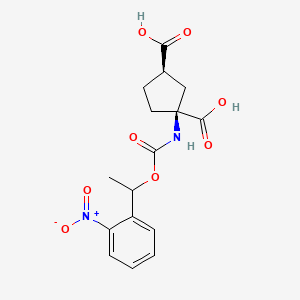

NPEC-caged-(1S,3R)-ACPD is a specific photosensitive ligand for glutamate receptor subtypes.

(1S,3R)-ACPD caged with the photosensitive 1-(2-nitrophenyl)ethoxycarbonyl (NPEC) group. Extinction coefficient (ε347) = 660 M-1cm-1, quantum yield (φ) = 0.64. Suitable for near-UV uncaging. No inhibition of GABA-A receptors at concentrations used experimentally.

生物活性

NPEC-caged-(1S,3R)-ACPD is a photolabile compound that serves as a selective agonist for metabotropic glutamate receptors (mGluRs), particularly mGluR1 and mGluR2. This compound is designed to release the neurotransmitter analog (1S,3R)-ACPD upon exposure to light, allowing for precise control over neurotransmitter release in experimental settings. This article explores the biological activity of this compound, including its mechanisms of action, research findings, and applications in neuroscience.

- Chemical Name : 1-({[1-(2-nitrophenyl)ethoxy]carbonyl}amino)cyclopentane-1,3-dicarboxylic acid

- Molecular Formula : C16H18N2O8

- Molecular Weight : 366.32 g/mol

- CAS Number : 1315379-60-2

This compound undergoes photolysis when exposed to specific wavelengths of light (near-UV), resulting in the rapid release of (1S,3R)-ACPD. This process occurs with a half-time of approximately 35-70 milliseconds, enabling swift activation of receptor pathways following light exposure . Upon activation, this compound induces large inward currents in neurons, effectively mimicking the action of endogenous glutamate and facilitating synaptic transmission and plasticity in the central nervous system.

Biological Activity and Electrophysiological Responses

Research has demonstrated that this compound effectively activates mGluR1 receptors in Purkinje neurons. For instance:

- Electrophysiological Studies : Upon photorelease, this compound can evoke significant electrophysiological responses characterized by slow inward currents. These currents are similar to those observed during parallel fiber stimulation in Purkinje neurons .

- Concentration-Dependent Effects : Studies indicate that the inward currents generated by photorelease of ACPD can be dose-dependent. For example, photorelease at concentrations up to 30 μM resulted in progressively larger inward currents .

Comparative Analysis with Other Compounds

This compound has been compared with other caged compounds to highlight its unique properties:

| Compound Name | Mechanism | Unique Features |

|---|---|---|

| (S)-thioAP4 | Selective mGluR antagonist | Distinct mechanism compared to caged compounds |

| DHPG | Agonist for mGluRs | Shorter action time than caged compounds |

| MNI-caged-AMPA | Caged analog of AMPA | Faster release kinetics compared to NPEC-caged-ACPD |

| NPE-ATP | Caged ATP analog | Used for studying ATP-related signaling |

This compound stands out due to its specific application in controlling metabotropic glutamate receptor activation with precise temporal resolution through photolysis .

Applications in Neuroscience Research

The ability to control neurotransmitter release with high precision makes this compound an invaluable tool in neuroscience research. Its applications include:

- Studying Receptor Function : Researchers utilize this compound to dissect the signaling pathways associated with mGluRs and their roles in synaptic plasticity.

- Investigating Neurological Disorders : The compound's selective activation of mGluRs allows for the exploration of potential therapeutic targets for conditions such as Alzheimer's disease and schizophrenia.

Case Studies and Research Findings

Several studies have utilized this compound to investigate its biological activity:

- A study demonstrated that photorelease of (1S,3R)-ACPD significantly increased dopamine efflux in aged rats, indicating its potential role in modulating dopaminergic signaling .

- Another research highlighted the efficiency of NPEC caging groups in releasing neurotransmitters adjacent to their receptors through flash photolysis techniques .

科学研究应用

Neuroscience Research

NPEC-caged-(1S,3R)-ACPD is primarily utilized in neuroscience to study synaptic transmission and plasticity. Its ability to activate mGluRs allows researchers to investigate the roles these receptors play in various physiological and pathological processes.

- Electrophysiological Studies : The compound has been shown to induce significant inward currents in neurons upon photorelease. For instance, in Purkinje neurons, this compound effectively activates mGluR1 receptors, leading to measurable electrophysiological responses that mimic endogenous glutamate effects .

- Temporal Control of Receptor Activation : By using light to trigger the release of (1S,3R)-ACPD, researchers can precisely control the timing of receptor activation. This capability is crucial for dissecting the dynamics of synaptic signaling pathways and understanding the temporal aspects of neurotransmission .

Interaction Studies

This compound is valuable for studying the binding affinity and activation profiles of various metabotropic glutamate receptor subtypes. Its specificity allows for detailed investigations into receptor signaling pathways:

- Comparative Analysis with Other Agonists : Studies have demonstrated that this compound can selectively activate mGluR1 and mGluR2 receptors while exhibiting different potencies compared to other agonists like dihydroxyphenylglycine (DHPG) . This specificity aids in understanding the nuanced roles these receptors play in neuronal signaling.

Case Study 1: Modulation of Synaptic Currents

In a study examining the effects of (1S,3R)-ACPD on synaptic currents in neonatal rat brainstem preparations, it was observed that low concentrations reduced inspiratory-modulated synaptic currents while higher concentrations increased neuronal excitability. This dual action highlights the complex role of metabotropic glutamate receptors in modulating synaptic transmission .

Case Study 2: Neurodegeneration Research

Research involving global ischemia in gerbils revealed that (1S,3R)-ACPD could either enhance or reduce neuronal damage depending on the application schedule and dosage. Specifically, high doses administered pre-ischemia resulted in significant hippocampal damage, whereas lower doses had no observable effect on neuronal density . This variability underscores the importance of dosage and timing in therapeutic applications.

属性

IUPAC Name |

(1S,3R)-1-[1-(2-nitrophenyl)ethoxycarbonylamino]cyclopentane-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O8/c1-9(11-4-2-3-5-12(11)18(24)25)26-15(23)17-16(14(21)22)7-6-10(8-16)13(19)20/h2-5,9-10H,6-8H2,1H3,(H,17,23)(H,19,20)(H,21,22)/t9?,10-,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKBDCZAPZZBWJU-XOXYBHGNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1[N+](=O)[O-])OC(=O)NC2(CCC(C2)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C1=CC=CC=C1[N+](=O)[O-])OC(=O)N[C@]2(CC[C@H](C2)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。